2,3-dihydro-1H-indol-4-yl sulfurofluoridate
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Overview
Description
2,3-Dihydro-1H-indol-4-yl sulfurofluoridate is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-4-yl sulfurofluoridate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfurofluoridate Group: The sulfurofluoridate group can be introduced via a nucleophilic substitution reaction. This involves reacting the indole derivative with a suitable fluorinating agent, such as sulfur tetrafluoride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfurofluoridate group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2,3-dihydro-1H-indol-4-yl sulfurofluoridate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for bioactive molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-4-yl sulfurofluoridate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfurofluoridate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indole: Lacks the sulfurofluoridate group, making it less reactive in certain chemical reactions.
4-Fluoroindole: Contains a fluorine atom at the 4-position but lacks the sulfurofluoridate group, resulting in different reactivity and applications.
Indole-3-carbinol: A naturally occurring compound with different functional groups, leading to distinct biological activities.
Uniqueness
2,3-Dihydro-1H-indol-4-yl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts specific reactivity and potential applications not found in other indole derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2411314-34-4 |
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Molecular Formula |
C8H8FNO3S |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
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